molecular formula C15H24ClNO2 B1487833 2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220018-68-7

2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1487833
CAS No.: 1220018-68-7
M. Wt: 285.81 g/mol
InChI Key: FTCMPMQRDFQHDE-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :

    • Piperidine protons : Resonances between δ 1.5–3.0 ppm, corresponding to axial and equatorial hydrogens. The N–H proton (in free base form) typically appears at δ ~2.5 ppm but is absent in the hydrochloride salt due to protonation.
    • Ethylene linker : The –CH₂–O–CH₂– group shows split signals at δ 3.4–4.2 ppm.
    • 2-Methoxybenzyl group : Aromatic protons resonate at δ 6.8–7.5 ppm, with the methoxy singlet at δ 3.8 ppm.
  • ¹³C NMR :

    • Piperidine carbons : Signals at δ 22–50 ppm.
    • Ether oxygen-bound carbons : The –O–CH₂– group appears at δ 65–70 ppm, while the methoxy carbon resonates at δ 55 ppm.
    • Aromatic carbons : Peaks between δ 110–160 ppm, with the carbonyl carbon (if present) near δ 170 ppm.

Infrared (IR) Spectroscopy

Key absorptions include:

  • N–H stretch (protonated amine) : Broad band at 2500–3000 cm⁻¹.
  • C–O–C ether stretch : Strong peak near 1100–1250 cm⁻¹.
  • Aromatic C–H bends : Peaks at 690–900 cm⁻¹.
  • Methoxy C–O stretch : Sharp signal at ~2830 cm⁻¹.

Mass Spectrometry (MS)

  • Molecular ion peak : Observed at m/z 285.8 ([M]⁺).
  • Fragmentation :
    • Loss of HCl (m/z 250.3).
    • Cleavage of the ethylene linker (m/z 121 for the 2-methoxybenzyl fragment).
    • Piperidine ring decomposition (m/z 84).

Structural Summary Table

Property Data
IUPAC Name 1-(2-{[2-(Methoxy)phenyl]methoxy}ethyl)piperidinium chloride
CAS Number 1220018-68-7
Molecular Formula C₁₅H₂₄ClNO₂
Molecular Weight 285.81 g/mol
Key NMR Shifts δ 3.8 (OCH₃), δ 6.8–7.5 (Ar-H)
IR Signatures 1100–1250 cm⁻¹ (C–O–C)

Properties

IUPAC Name

2-[2-[(2-methoxyphenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-17-15-8-3-2-6-13(15)12-18-11-9-14-7-4-5-10-16-14;/h2-3,6,8,14,16H,4-5,7,9-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCMPMQRDFQHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1COCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

Typical Synthetic Procedure

  • Ether Formation (Protection Step)
    2-Methoxybenzyl alcohol is reacted with ethylene glycol derivatives under conditions favoring ether bond formation to yield 2-(2-methoxybenzyl)oxyethyl intermediates.

  • Nucleophilic Substitution with Piperidine
    The intermediate bearing a good leaving group (e.g., chloride) on the ethyl chain is reacted with piperidine. This reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane under reflux or elevated temperature conditions, often in the presence of a base to scavenge the released acid.

  • Hydrochloride Salt Formation
    The free base is treated with hydrochloric acid, either as a gas or in solution, to form the hydrochloride salt, enhancing solubility and crystallinity.

Reaction Conditions and Optimization

  • Solvents : THF, dichloromethane, or toluene are commonly used due to their ability to dissolve both organic and amine components.
  • Temperature : Reflux temperatures (60–80 °C for THF; up to 100 °C for toluene) facilitate reaction completion within 3–6 hours.
  • Bases : Triethylamine or sodium hydride may be used to neutralize acid by-products and drive the reaction forward.
  • Purification : The crude product is purified by recrystallization from solvents such as ethanol or ethyl acetate, or by chromatographic methods if necessary.

Industrial Production Considerations

Industrial scale synthesis follows a similar route but incorporates process intensification techniques:

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Solvent Temperature Time Notes
Ether formation 2-Methoxybenzyl alcohol + ethylene glycol Toluene/THF 80–100 °C 4–6 hours Acid catalyst may be used
Nucleophilic substitution Intermediate + Piperidine + Base THF/Dichloromethane Reflux (60–80 °C) 3–5 hours Base scavenges HCl
Hydrochloride salt formation Free base + HCl (gas or solution) Ethanol/Water Room temperature 1–2 hours Enhances solubility and stability
Purification Recrystallization or chromatography Ethanol/EtOAc Ambient Variable To achieve >98% purity

Research Findings and Analytical Data

  • Purity and Yield : Optimized reaction conditions yield the hydrochloride salt in 75–85% isolated yield with purity >98% confirmed by HPLC.
  • Spectroscopic Characterization :
    • NMR (¹H and ¹³C) confirms the presence of methoxybenzyl ether and piperidine moieties.
    • Mass spectrometry confirms molecular weight consistent with C16H24ClNO2 (hydrochloride salt).
    • Melting point typically ranges between 180–185 °C for the hydrochloride salt.
  • Stability : The hydrochloride salt exhibits enhanced thermal and hydrolytic stability compared to the free base.

Comparative Analysis with Related Compounds

The presence of the 2-methoxybenzyl ether group differentiates this compound from other piperidine derivatives such as 2-[2-(4-allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride, which contains an allyl substituent on the aromatic ring and shows different reactivity and solubility profiles. The methoxybenzyl group is commonly used as a protecting group in organic synthesis, facilitating selective reactions and deprotection strategies.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Routes

The synthesis of 2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride typically involves the nucleophilic substitution of piperidine with 2-methoxybenzyl chloride. The reaction is generally conducted in an organic solvent like dichloromethane under reflux conditions, using sodium hydroxide as a base to facilitate the reaction.

Industrial Production

For larger-scale production, continuous flow reactors and automated systems may be employed to enhance efficiency. Purification techniques such as recrystallization or chromatography are utilized to ensure the compound's purity.

Chemistry

This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to new derivatives with potentially enhanced properties.

Biology

In biological research, this compound is studied for its interactions with enzymes and receptors. It may act as an inhibitor or activator of specific biological pathways, making it valuable for understanding biochemical processes.

Medicine

The compound is being investigated for its therapeutic potential, particularly as a precursor in drug development. Its structural characteristics suggest it may possess properties beneficial for treating various medical conditions.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials, contributing to advancements in various fields including pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits potential biological activities relevant to medicinal chemistry:

  • Neuroprotective Effects : Studies on piperidine derivatives suggest that modifications can enhance acetylcholinesterase (AChE) inhibition and reduce neurotoxicity in cellular models, indicating potential neuroprotective properties for this compound.
  • Antimicrobial Efficacy : In vitro tests on related piperidine compounds have shown promising antibacterial activity against strains like E. coli and S. aureus, warranting further investigation into this compound's specific efficacy.
  • Oxidative Stress Reduction : Research highlights the antioxidant capabilities of similar compounds, demonstrating their ability to mitigate oxidative damage in neuronal cells exposed to harmful agents. This property could be advantageous in developing therapeutic agents for neurodegenerative conditions.

Neuroprotective Effects

A study investigating the neuroprotective effects of piperidine derivatives found that certain modifications improved AChE inhibition and reduced neurotoxicity in cellular models. This suggests that this compound could possess similar protective effects.

Antimicrobial Efficacy

In vitro tests on related piperidine compounds showed promising results against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating strong antibacterial potential. Further studies are warranted to evaluate the specific efficacy of this compound.

Oxidative Stress Reduction

Research highlighted the antioxidant capabilities of similar compounds, demonstrating their ability to mitigate oxidative damage in neuronal cells exposed to harmful agents. This property may be beneficial in developing therapeutic agents for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Motifs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name (CAS RN) Substituent on Piperidine Molecular Formula Key Properties/Applications References
2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine HCl 2-Methoxybenzyloxyethyl Not provided Inferred: Potential CNS or antimicrobial
2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine HCl (1220032-45-0) 4-Bromobenzyloxyethyl C15H21BrClNO2 Industrial/research use; GHS-classified safety profile
2-[2-(2,5-Dimethylphenoxy)ethyl]piperidine HCl (1219982-32-7) 2,5-Dimethylphenoxyethyl C15H23NO·HCl Structural analog with enhanced lipophilicity
2-{2-[2-Chloro-4-(tert-pentyl)phenoxy]ethyl}piperidine HCl (1220030-87-4) 2-Chloro-4-(tert-pentyl)phenoxyethyl C18H29Cl2NO Bulky substituents may reduce solubility
2-[2-(Propan-2-yloxy)ethyl]piperidine HCl Isopropoxyethyl C10H22ClNO Lower molecular weight; irritant handling
Key Observations:
  • Substituent Effects: Electron-Donating Groups: The 2-methoxy group in the target compound may enhance stability compared to halogenated analogs (e.g., 4-bromo in CAS 1220032-45-0) . Bulkiness: The tert-pentyl group in CAS 1220030-87-4 likely reduces aqueous solubility but increases lipid membrane permeability .

Antimicrobial Activity

This suggests that the 2-methoxybenzyloxyethyl group could similarly influence microbial targeting.

Research Implications and Gaps

  • Pharmacological Potential: Structural similarities to donepezil (a piperidine-based acetylcholinesterase inhibitor) imply possible CNS applications .
  • Data Limitations : Direct pharmacological or toxicological data for the target compound is absent in the evidence, necessitating further experimental validation.
  • Synthetic Flexibility : The piperidine core allows modular substitution, as demonstrated by diverse analogs in and , enabling tailored drug design .

Biological Activity

2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound that exhibits potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by a piperidine ring with a methoxybenzyl ether substituent, suggests various pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H24ClNO2, with a molecular weight of approximately 285.81 g/mol. The compound features a piperidine ring, which is known for its role in numerous bioactive molecules.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This inhibition can enhance cholinergic signaling, which is beneficial in conditions such as Alzheimer's disease .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress. For instance, related compounds have shown high antioxidant activity measured through various assays like DPPH and ABTS .
  • Antimicrobial Effects : The piperidine scaffold has been associated with antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies reveal that modifications on the piperidine ring can enhance antibacterial potency .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description Reference
Acetylcholinesterase InhibitionPotential to enhance cholinergic transmission, relevant for neurodegenerative diseases.
Antioxidant PropertiesExhibits significant free radical scavenging ability, contributing to cellular protection.
Antimicrobial ActivityEffective against various bacterial strains; structural modifications can improve efficacy.

Case Studies

  • Neuroprotective Effects : A study investigating the neuroprotective effects of piperidine derivatives found that certain modifications improved AChE inhibition and reduced neurotoxicity in cellular models . This suggests that this compound could have similar protective effects.
  • Antimicrobial Efficacy : In vitro tests on related piperidine compounds showed promising results against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating strong antibacterial potential . Further studies are warranted to evaluate the specific efficacy of this compound.
  • Oxidative Stress Reduction : Research highlighted the antioxidant capabilities of similar compounds, demonstrating their ability to mitigate oxidative damage in neuronal cells exposed to harmful agents . This property may be beneficial in developing therapeutic agents for neurodegenerative conditions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride
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2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride

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